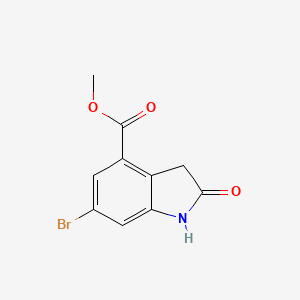

Methyl 6-bromo-2-oxoindoline-4-carboxylate

Description

Methyl 6-bromo-2-oxoindoline-4-carboxylate: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a carbonyl group at the 2nd position, and a carboxylate ester group at the 4th position of the indoline ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

methyl 6-bromo-2-oxo-1,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-5(11)3-8-6(7)4-9(13)12-8/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVGDRPQDRGFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CC(=O)NC2=CC(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2-oxoindoline-4-carboxylate typically involves the bromination of an indoline derivative followed by esterification. One common method includes the bromination of 2-oxoindoline-4-carboxylic acid using bromine in acetic acid, followed by methylation using methanol and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride in methanol.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: Hydroxy derivatives.

Oxidation: Oxidized indoline derivatives.

Scientific Research Applications

Methyl 6-bromo-2-oxoindoline-4-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-oxoindoline-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways .

Comparison with Similar Compounds

- Methyl 6-bromo-1-methyl-2-oxoindoline-4-carboxylate

- Methyl 6-bromo-2-hydroxy-1-methyl-1H-indole-4-carboxylate

Comparison: Methyl 6-bromo-2-oxoindoline-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the bromine atom at the 6th position and the carbonyl group at the 2nd position make it more reactive in substitution and reduction reactions .

Biological Activity

Methyl 6-bromo-2-oxoindoline-4-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer cells, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom at the 6th position, a carbonyl group at the 2nd position, and a carboxylate ester group at the 4th position of the indoline ring. This unique structural configuration contributes to its reactivity and biological activity.

The mechanism of action of this compound primarily involves its role as an enzyme inhibitor. It binds to specific molecular targets, particularly enzymes involved in metabolic pathways. This binding prevents substrate interaction and inhibits catalytic activity, which is crucial for its anticancer properties.

Anticancer Activity

This compound has demonstrated significant anticancer activity against various human cancer cell lines. Notably, it has shown effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes its inhibitory concentrations (IC50) against these cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.12 ± 0.14 |

| MDA-MB-231 | 1.85 ± 0.08 | |

| MDA-MB-231 | 22.54 ± 1.67 |

The compound's efficacy is attributed to its ability to disturb the cell cycle and induce apoptosis in cancer cells .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. This aspect highlights its versatility beyond anticancer applications.

Case Studies

- Inhibition of CDK4 : A study evaluated various oxindole derivatives, including this compound, for their ability to inhibit cyclin-dependent kinase 4 (CDK4). The compound exhibited promising inhibitory activity with an IC50 value of approximately 1.82 µM, indicating its potential as a therapeutic agent in cancer treatment .

- Cell Cycle Disturbance : Research demonstrated that derivatives of this compound could effectively disturb the cell cycle in MCF-7 cells, leading to increased apoptosis rates. This was evidenced by significant alterations in cell cycle distribution following treatment with this compound .

Comparative Analysis with Related Compounds

Comparative studies have shown that this compound exhibits distinct biological activities relative to similar compounds due to its unique substitution pattern:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 3.12 ± 0.14 | Effective against breast cancer cell lines |

| Methyl 6-bromo-1-methyl-2-oxoindoline | Variable | Lower potency compared to the former |

| Methyl 5-chloro derivative | 2.72 ± 0.17 | Slightly more potent than unsubstituted variant |

These findings suggest that specific substitutions can significantly enhance or diminish biological activity, emphasizing the importance of structural modifications in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.